molecular formula C19H22N2O3S B11593556 2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11593556
M. Wt: 358.5 g/mol
InChI Key: UXFQMMNLMMINKP-UHFFFAOYSA-N
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Description

2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the pyrimido[2,1-b][1,3]thiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazine and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimido-thiazine ring, often using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl 8-methyl-4-oxo-6-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its specific substituents and structural configuration, which confer unique chemical properties and potential applications. Its distinct reactivity and interaction with biological targets make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-methylpropyl 8-methyl-4-oxo-6-phenyl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H22N2O3S/c1-12(2)11-24-18(23)16-13(3)20-19-21(15(22)9-10-25-19)17(16)14-7-5-4-6-8-14/h4-8,12,17H,9-11H2,1-3H3

InChI Key

UXFQMMNLMMINKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3)C(=O)OCC(C)C

Origin of Product

United States

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